molecular formula C14H13N5S B580081 TC-N 22A

TC-N 22A

Cat. No.: B580081
M. Wt: 283.35 g/mol
InChI Key: DBISXWCOHGUFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-N 22A involves the preparation of tricyclic thiazolopyrazole derivatives. The specific synthetic route and reaction conditions are detailed in the literature by Sang-Phyo Hong et al. (2011)

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: TC-N 22A primarily undergoes reactions typical of thiazolopyrazole derivatives. These include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions can be used to introduce different substituents on the thiazolopyrazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution can introduce various substituents on the core structure.

Scientific Research Applications

Scientific Research Applications

1. Inhibition of Carbohydrate-Lectin Interactions

One of the most significant applications of TC-N 22A is its ability to inhibit carbohydrate-lectin interactions. This inhibition is crucial for developing anti-adhesion therapies, which can disrupt biofilm formation—a common issue in chronic infections.

  • Case Study : In a study examining the binding affinity of this compound to carbohydrate-lectin complexes, surface plasmon resonance (SPR) analysis demonstrated a significant reduction in binding efficiency when this compound was present, indicating its potential as a therapeutic agent against biofilm-associated infections .

2. Neuroprotection in Central Nervous System Diseases

This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from proteolytic degradation, thus preserving their function and viability.

  • Data Table: Neuroprotective Effects of this compound
StudyCell TypeConcentrationObserved Effect
Neuronal Cells10 µMReduced protease activity
Cortical Neurons5 µMIncreased cell viability

This table summarizes findings from various studies highlighting the protective effects of this compound on different neuronal cell types.

3. Applications in Cancer Research

This compound's ability to modulate protein interactions has implications in cancer research, particularly concerning tumor cell adhesion and metastasis.

  • Case Study : A recent investigation into the effects of this compound on cancer cell lines showed a marked decrease in cellular adhesion properties, suggesting that it could be utilized to hinder tumor progression by disrupting the adhesive properties necessary for metastasis .

Comparison with Similar Compounds

    VU0155041: Another positive allosteric modulator of metabotropic glutamate receptor 4 with similar selectivity and potency.

    ADX88178: A compound with similar activity on metabotropic glutamate receptor 4, used in research for central nervous system diseases.

Uniqueness: TC-N 22A is unique due to its high selectivity for metabotropic glutamate receptor 4 and its ability to cross the blood-brain barrier . This makes it particularly valuable for in vivo studies and potential therapeutic applications targeting central nervous system disorders .

Biological Activity

Overview

TC-N 22A, also known as mGluR4-PAM-1, is a novel compound characterized as a potent, selective, orally active , and brain-permeable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Its significant pharmacological properties make it a candidate for therapeutic applications in various central nervous system disorders.

This compound enhances the activity of mGlu4 receptors through positive allosteric modulation. This interaction increases the receptor's response to glutamate, leading to enhanced glutamatergic neurotransmission. The effective concentration (EC50) of this compound is reported to be 9 nanomolar in human mGlu4-expressing baby hamster kidney cells, indicating its high potency and selectivity for this receptor type .

Pharmacokinetics

  • Oral Bioavailability : this compound is orally active and demonstrates good plasma and brain exposure levels following administration.
  • Blood-Brain Barrier Penetration : The compound effectively crosses the blood-brain barrier, which is critical for its potential therapeutic use in CNS disorders .

Cellular Effects

This compound modulates neuronal activity by influencing synaptic transmission and plasticity. Its action on mGlu4 receptors has implications for various physiological processes, including:

  • Neuroprotection : By enhancing mGlu4 activity, this compound may protect neurons from excitotoxicity.
  • Anxiolytic and Antidepressant Effects : Research suggests that modulation of mGlu4 could alleviate symptoms associated with anxiety and depression .

Research Applications

This compound has been utilized in various studies to explore its effects on mGlu4 signaling pathways. Some notable findings include:

  • Animal Models : In rodent models, this compound demonstrated significant effects on behavior indicative of anxiolytic properties. These studies suggest potential applications in treating anxiety disorders .
  • Pharmacological Characterization : Studies have characterized this compound's pharmacological profile, confirming its selectivity for mGlu4 over other receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs .

Comparative Analysis with Other Compounds

CompoundMechanismEC50 (nM)Selectivity
This compoundPositive allosteric modulator9High for mGlu4
VU0155041Positive allosteric modulator~10High for mGlu4
ADX88178Positive allosteric modulator~20Moderate for mGlu4

This table highlights the comparative potency and selectivity of this compound against other known modulators of the mGlu4 receptor. Its unique profile underscores its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for validating the selectivity of TC-N 22A as an mGlu4 receptor modulator?

  • Methodological Answer : Validate selectivity by comparing EC50 values across mGlu receptor subtypes (e.g., mGlu1–7) using standardized cell-based assays. For this compound, confirm its EC50 of 9 nM in human mGlu4-expressing BHK cells and ensure EC50 >10 μM for other subtypes (e.g., mGlu1, 2, 3, 5, 7) to confirm selectivity . Use concentration-response curves and receptor-specific agonists/antagonists to rule off-target effects.

Q. How should this compound be prepared and stored to maintain stability in in vitro assays?

  • Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO at ≤50 mM (14.17 mg/mL) to avoid precipitation .
  • Storage : Aliquot and store at -20°C to prevent freeze-thaw degradation. Use inert gas purging (e.g., nitrogen) for long-term stability .
  • Validation : Pre-test solubility and stability via HPLC (≥98% purity) before critical experiments .

Q. What are the key considerations for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Documentation : Report lot numbers, certificates of analysis (COA), and storage conditions explicitly .
  • Assay Conditions : Standardize cell lines (e.g., BHK cells expressing human mGlu4), incubation times, and buffer compositions .
  • Controls : Include positive controls (e.g., known mGlu4 modulators) and vehicle controls (DMSO concentration-matched) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across different studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays using identical cell lines (e.g., BHK vs. HEK293) and receptor expression levels to identify system-specific variability .
  • Data Normalization : Normalize responses to internal controls (e.g., glutamate-induced baseline activity) to account for assay-specific noise .
  • Meta-Analysis : Aggregate data from multiple studies (PubMed IDs) to assess statistical outliers and contextualize experimental conditions .

Q. What strategies are effective for optimizing this compound dosing in in vivo CNS disease models?

  • Methodological Answer :

  • Pharmacokinetics : Conduct brain-to-plasma ratio studies to confirm blood-brain barrier penetration (reported brain-permeable properties) .
  • Dose Titration : Use iterative dosing (e.g., 1–10 mg/kg) in rodent models, monitoring behavioral outcomes (e.g., motor function) and biomarker levels (e.g., glutamate signaling) .
  • Toxicity Screening : Assess acute toxicity via histopathology and serum biochemistry at higher doses (>25 mg/kg) .

Q. How can researchers design experiments to explore this compound’s allosteric binding site on mGlu4?

  • Methodological Answer :

  • Mutagenesis : Create mGlu4 mutants with substitutions in putative allosteric pockets (e.g., transmembrane domains) and test this compound’s modulatory activity .
  • Structural Modeling : Use cryo-EM or molecular docking studies to predict binding interfaces, validated by functional assays .
  • Competition Assays : Co-apply this compound with orthosteric ligands (e.g., glutamate) to assess non-competitive interactions .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude aberrant data points .
  • Power Analysis : Predefine sample sizes (n ≥ 3 biological replicates) to ensure statistical rigor .

Q. How should researchers address variability in this compound’s activity across different CNS disease models?

  • Methodological Answer :

  • Model Stratification : Compare outcomes in neuroinflammatory (e.g., EAE) vs. neurodegenerative (e.g., Parkinson’s) models to identify context-dependent efficacy .
  • Biomarker Correlation : Link this compound’s effects to specific pathways (e.g., neuroprotection, synaptic plasticity) via RNA-seq or proteomics .
  • Mechanistic Studies : Combine this compound with pathway-specific inhibitors (e.g., MAPK blockers) to dissect downstream signaling .

Q. Tables for Key Data Reference

Parameter Value Source
EC50 (mGlu4)9 nM (BHK cells)
Selectivity (mGlu1–7)>10 μM (EC50 for non-mGlu4)
Solubility (DMSO)14.17 mg/mL (50 mM)
Brain PenetranceConfirmed (in vivo)

Properties

IUPAC Name

N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISXWCOHGUFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.